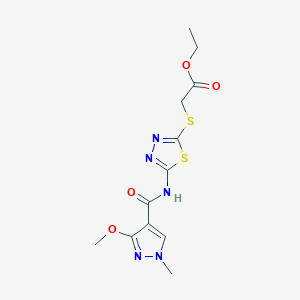

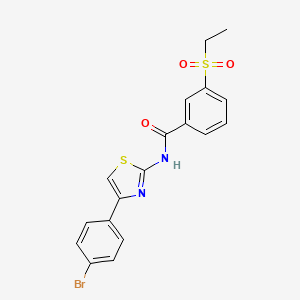

![molecular formula C26H29N3O4S2 B2783812 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 921110-17-0](/img/structure/B2783812.png)

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound with diverse scientific applications. Its multifaceted nature warrants further exploration to uncover its potential contributions to groundbreaking research1.

Molecular Structure Analysis

The IUPAC name for this compound is 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . Its molecular formula is C26H29N3O4S2 , and its molecular weight is approximately 525.68 g/mol 2.

Physical And Chemical Properties Analysis

Details regarding the physical and chemical properties (such as solubility, melting point, and stability) are not explicitly provided in the search results. Further examination of scientific literature would be necessary to characterize these properties.

Scientific Research Applications

Heterocyclic Synthesis

This compound belongs to a class of chemicals that have been used in the synthesis of heterocyclic compounds, offering a basis for developing novel molecules with potential applications in medicinal chemistry and materials science. Research by Mohareb et al. (2004) into benzo[b]thiophenyl-hydrazonoesters provides an example of how such compounds are synthesized for further reactivity studies toward producing a variety of nitrogen nucleophiles, leading to derivatives like pyrazole, isoxazole, and pyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Evaluation

Derivatives of the tetrahydrobenzo[b]thiophene class have been evaluated for their antimicrobial efficacy. For instance, Babu, Pitchumani, and Ramesh (2012) synthesized biologically active derivatives that showed significant activities against bacterial and fungal strains. This indicates the compound's utility in the development of new antimicrobial agents with potential clinical applications (Babu, Pitchumani, & Ramesh, 2012).

Novel Synthetic Pathways

The compound and its derivatives serve as key intermediates in novel synthetic pathways, contributing to the development of new compounds with varied biological activities. The synthesis and characterization of related molecules have been the subject of studies aiming to explore their potential in drug discovery and other applications. For example, the work by Flynn, Verdier-Pinard, and Hamel (2001) on developing a novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes for use as tubulin binding agents showcases the versatility of this class of compounds in synthesizing biologically active molecules (Flynn, Verdier-Pinard, & Hamel, 2001).

Safety And Hazards

Unfortunately, safety information and potential hazards associated with this compound are not readily accessible in the search results. Researchers should exercise caution and consult relevant safety guidelines when handling or studying this substance.

Future Directions

Given its intriguing structure and potential applications, future research should focus on the following aspects:

- Biological Activity : Investigate its interactions with biological targets and potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or reduce toxicity.

- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.

- Formulation Development : Investigate suitable delivery systems for practical use.

properties

IUPAC Name |

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4S2/c1-3-29(17-18-9-5-4-6-10-18)35(32,33)20-15-13-19(14-16-20)24(30)28-26-23(25(31)27-2)21-11-7-8-12-22(21)34-26/h4-6,9-10,13-16H,3,7-8,11-12,17H2,1-2H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJTWAPIDLURNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)

![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)

![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)